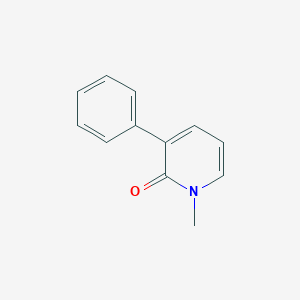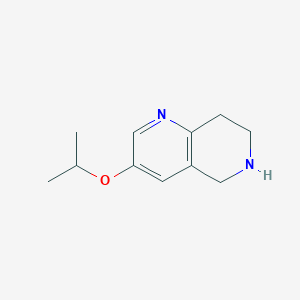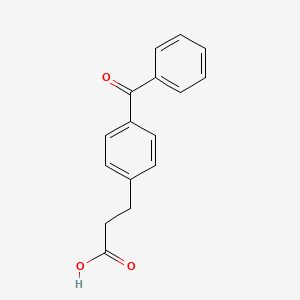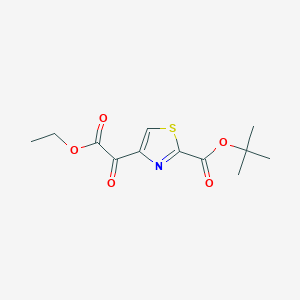
1-Methyl-3-phenylpyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-phenylpyridin-2-one is a heterocyclic compound with the molecular formula C12H11NO and a molar mass of 185.22 g/mol . It is known for its potential anti-inflammatory properties and is an impurity in the drug Pirfenidone . The compound is characterized by a pyridinone ring substituted with a methyl group at the 1-position and a phenyl group at the 3-position.
Métodos De Preparación
1-Methyl-3-phenylpyridin-2-one can be synthesized through various methods. One classical method involves the cyclization of appropriate precursors under specific conditions. For instance, the 1,3-dipolar cycloaddition between a nitrone and an olefin can be used to form the pyridinone ring . Industrial production methods may involve the use of catalytic processes to enhance yield and purity.
Análisis De Reacciones Químicas
1-Methyl-3-phenylpyridin-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl group, using reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a pyridine derivative with additional oxygen functionalities, while reduction may lead to the formation of a dihydropyridine derivative.
Aplicaciones Científicas De Investigación
1-Methyl-3-phenylpyridin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s potential anti-inflammatory properties make it a candidate for studying inflammatory pathways.
Medicine: As an impurity in Pirfenidone, it is relevant in the context of drug formulation and quality control.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism by which 1-Methyl-3-phenylpyridin-2-one exerts its effects involves interactions with specific molecular targets and pathways. While detailed studies are limited, it is believed that the compound may interact with enzymes or receptors involved in inflammatory processes, thereby modulating their activity and reducing inflammation .
Comparación Con Compuestos Similares
1-Methyl-3-phenylpyridin-2-one can be compared with other similar compounds such as:
3-Methyl-1-phenylpyridin-2-one: This compound has a similar structure but differs in the position of the methyl group.
1-Phenyl-3-methylpyridin-2-one: Another isomer with the methyl and phenyl groups swapped.
Pirfenidone: A related compound used as an anti-fibrotic agent.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity .
Propiedades
Fórmula molecular |
C12H11NO |
|---|---|
Peso molecular |
185.22 g/mol |
Nombre IUPAC |
1-methyl-3-phenylpyridin-2-one |
InChI |
InChI=1S/C12H11NO/c1-13-9-5-8-11(12(13)14)10-6-3-2-4-7-10/h2-9H,1H3 |
Clave InChI |
ULYZWTLDAJORNL-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC=C(C1=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[6-(hydroxymethyl)naphthalen-2-yl]-2,2-dimethylpropanamide](/img/structure/B13872437.png)



![5-Methylaminomethyl-thieno[2,3-b]thiophene-2-sulfonic acid amide; hydrochloride](/img/structure/B13872454.png)







